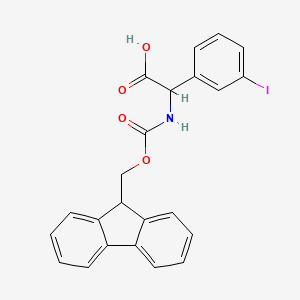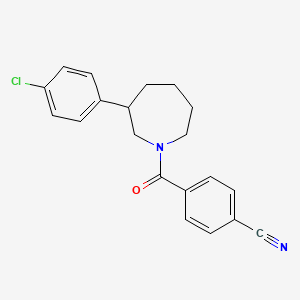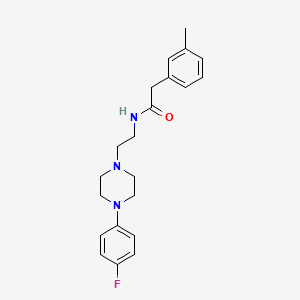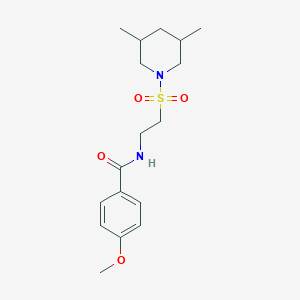![molecular formula C18H14N2O2S B2853728 2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 902941-23-5](/img/no-structure.png)
2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives like this compound often involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This process is used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds . The reaction is carried out at room temperature in aqueous ethanol, with photo-excited state functions generated from Na2 eosin Y employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .Molecular Structure Analysis
Computational tools are often used to investigate the molecular and electronic behavior of pyrimidine derivatives . Quantum and chemical parameters are calculated and the molecular electrostatic surface potential (MEP) is studied, which predicts the highly electronic sites around the compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve the conversion of the C=O group into the C=S functional group-based tricyclic pyrimidinone systems . This is typically achieved using Lawesson’s reagent and phosphorus pentasulfide as thionation agents .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
Pyrimidine derivatives, including our compound of interest, have shown significant anti-inflammatory properties. They act by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . These compounds can potentially be developed into new anti-inflammatory drugs with enhanced activities and minimal toxicity.
Anticancer Activity
Studies have demonstrated that certain pyrimidine derivatives exhibit anticancer activities. They have been evaluated for their in vitro anticancer activity by MTT assay, showing significant activity against cancer cell lines such as HeLa and HepG2 . This suggests that our compound could be a candidate for further research in cancer therapy.
Antioxidant Properties
The antioxidant activity of pyrimidine derivatives is measured by standard free radical scavenging assays. Compounds with significant antioxidant activity are further screened for in vivo anti-inflammatory activity . This indicates that our compound may serve as a potent antioxidant, which is crucial in protecting cells from oxidative stress.
Anti-biofilm Activity
Pyrimidine derivatives have been found to exhibit anti-biofilm activity. For instance, a related compound was found to have an IC50 value of 3.6 μg/mL against K. planticola, nearly equivalent to the standard drug Ciprofloxacin . This suggests that our compound could be useful in combating biofilm-associated infections.
Antifungal and Antibacterial Effects
The pyrimidine nucleus is known for its antifungal and antibacterial effects. These properties make pyrimidine derivatives valuable in the development of new antimicrobial agents that could be effective against a variety of fungal and bacterial pathogens .
Role in Nucleic Acid Chemistry
Pyrimidines are fundamental structures found in nucleic acids. They play a vital role in many biological processes as their ring system is present in several vitamins, coenzymes, and nucleic acids. The biological significance of pyrimidine derivatives in DNA and RNA synthesis makes them crucial in genetic research and drug design .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione involves the condensation of 2-hydroxyacetophenone with 2-amino-4-methylpyrimidine-5-thiol, followed by cyclization with formaldehyde and formic acid.", "Starting Materials": [ "2-hydroxyacetophenone", "2-amino-4-methylpyrimidine-5-thiol", "formaldehyde", "formic acid" ], "Reaction": [ "Step 1: Condensation of 2-hydroxyacetophenone with 2-amino-4-methylpyrimidine-5-thiol in the presence of a base such as sodium hydroxide to form 2-(2-hydroxyphenyl)-4-methyl-5-thioxo-1,2,3,4-tetrahydropyrimidine.", "Step 2: Cyclization of the intermediate product with formaldehyde and formic acid in the presence of a catalyst such as p-toluenesulfonic acid to form 2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
902941-23-5 |
Produktname |
2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione |
Molekularformel |
C18H14N2O2S |
Molekulargewicht |
322.38 |
IUPAC-Name |
2-(2-hydroxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C18H14N2O2S/c1-10-5-4-6-11-9-13-17(22-15(10)11)19-16(20-18(13)23)12-7-2-3-8-14(12)21/h2-8,21H,9H2,1H3,(H,19,20,23) |
InChI-Schlüssel |
ZYJUIKZUMQHXRG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=CC=C4O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2853647.png)

![1-(4-Chlorophenyl)-2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2853652.png)
![7-(4-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2853653.png)
![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2853655.png)

![2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2853657.png)
![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2853658.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)thio)butanamide hydrochloride](/img/structure/B2853662.png)


![{2,2-Difluorospiro[2.4]heptan-1-yl}methanamine](/img/structure/B2853665.png)

![2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2853668.png)